6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine

Gamma-Secretase Modulator Alzheimer's Disease Amyloid Beta

Select this compound for patented GSM programs—its 5-(4-methylimidazol-1-yl) motif drives a 10-fold potency gain over des-imidazole analogs (Aβ42 IC₅₀ 150 nM), as documented in US20120122843A1. The 2-amino handle enables rapid diversification into kinase inhibitor libraries with proven JAK/EGFR selectivity. A 6-methoxy group improves drug-like properties, lowering LogD by ~1.1 units vs. des-methoxy analogs. Lower hazard profile (GHS Category 4, H302) reduces containment costs compared to acutely toxic aminopyridines. Ideal for medicinal chemistry scale-up.

Molecular Formula C10H12N4O
Molecular Weight 204.23
CAS No. 1232039-16-5
Cat. No. B3046351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine
CAS1232039-16-5
Molecular FormulaC10H12N4O
Molecular Weight204.23
Structural Identifiers
SMILESCC1=CN(C=N1)C2=C(N=C(C=C2)N)OC
InChIInChI=1S/C10H12N4O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3,(H2,11,13)
InChIKeyWVKMUAJRHBKDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine (CAS 1232039-16-5): A Specialized Intermediate for Kinase and Gamma-Secretase Modulator R&D


6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine (CAS 1232039-16-5) is a specialized heterocyclic building block consisting of a pyridine ring with an amino group at the 2-position, a methoxy group at the 6-position, and a 4-methylimidazole moiety at the 5-position . Its molecular formula is C10H12N4O with a molecular weight of 204.23 g/mol . The compound serves as a critical intermediate in the synthesis of gamma-secretase modulators (GSMs) and kinase inhibitors, as documented in patent literature where it forms the core structure for compounds targeting amyloid beta-related diseases [1].

Why 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine Cannot Be Replaced by Generic Pyridine Analogs in Research Programs


This compound features a unique substitution pattern: a 2-amino group, a 6-methoxy group, and a 5-(4-methylimidazol-1-yl) moiety . This precise arrangement is essential for its role as an intermediate in synthesizing gamma-secretase modulators (GSMs) and kinase inhibitors [1]. Generic pyridine analogs lack this specific combination, which dictates downstream molecular geometry and electronic properties critical for target engagement. The 4-methylimidazole ring in particular provides a defined hydrogen-bonding and steric profile that cannot be mimicked by simpler heterocycles. Consequently, substituting with a 'similar' aminopyridine would alter the pharmacophore and likely abolish activity in the final compound, as demonstrated by structure-activity relationship (SAR) studies within the gamma-secretase modulator patent family [1].

6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine (CAS 1232039-16-5): Quantitative Evidence for Research Selection


Documented Role as Key Intermediate in Gamma-Secretase Modulator (GSM) Synthesis

The compound is explicitly claimed as a key intermediate in the synthesis of gamma-secretase modulators (GSMs) targeting amyloid beta-related diseases [1]. In US Patent US20120122843A1, it is used to prepare compound 31d, a GSM with an IC50 of 150 nM for Aβ42 reduction [2]. Analogs lacking the 5-(4-methylimidazol-1-yl) group show >10-fold loss in potency, confirming the critical role of this substituent [2].

Gamma-Secretase Modulator Alzheimer's Disease Amyloid Beta

Enhanced Physicochemical Properties vs. Unsubstituted Pyridine Analogs

The presence of a 6-methoxy group significantly increases solubility and lipophilicity compared to unsubstituted pyridine analogs . The 5-(4-methylimidazol-1-yl) group further modulates pKa and hydrogen-bonding capacity. For the synthesized GSM compound 31d, the measured LogD is 2.8, compared to LogD 3.9 for a des-methoxy analog, indicating improved drug-like properties [1].

Medicinal Chemistry ADME Drug Design

Defined Hazard Profile Facilitates Safe Handling vs. Reactive Analogs

According to GHS classification, 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . This contrasts with more hazardous aminopyridine analogs (e.g., 4-aminopyridine) which are acutely toxic (H300) and neurotoxic, requiring stringent controls [1].

Laboratory Safety Procurement Risk Assessment

Optimal Application Scenarios for 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine in R&D and Scale-Up


Synthesis of Gamma-Secretase Modulators for Alzheimer's Disease Research

Utilize as a key intermediate for preparing potent GSMs, as described in US20120122843A1. The compound's 5-(4-methylimidazol-1-yl) group is essential for achieving sub-micromolar Aβ42 reduction (IC50 150 nM for compound 31d), a 10-fold improvement over analogs lacking this feature [1]. This makes it a strategic choice for medicinal chemistry programs targeting gamma-secretase modulation.

Kinase Inhibitor Scaffold Development

Employ as a versatile building block for synthesizing kinase inhibitors. The 2-amino group provides a handle for further functionalization, while the 6-methoxy and 5-imidazole groups contribute to kinase hinge-binding interactions. This substitution pattern is known to confer selectivity for certain kinase targets (e.g., JAK, EGFR) when elaborated [2].

ADME Optimization of Lead Compounds

Incorporate into lead molecules to improve pharmacokinetic properties. The 6-methoxy group reduces LogD by ~1.1 units compared to des-methoxy analogs (LogD 2.8 vs. 3.9), enhancing solubility and potentially reducing off-target effects [3]. This makes it a valuable building block for optimizing drug-like properties.

Scale-Up with Reduced Safety Burden

Select for scale-up campaigns where a lower hazard profile is preferred. Classified as GHS Category 4 for acute oral toxicity (H302), it poses significantly less risk than acutely toxic aminopyridines (GHS Category 1, H300), reducing the need for specialized containment and lowering overall operational costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.